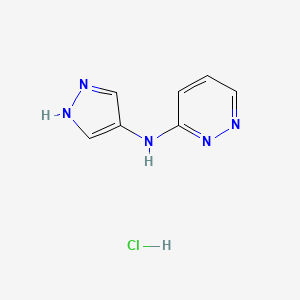

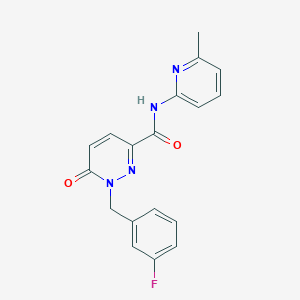

N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” is a chemical compound with the molecular formula C7H8ClN5. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” belongs, has been described in various references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, including “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride”, are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .科学的研究の応用

Synthesis and Characterization

- N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives were synthesized and characterized, revealing in-plane alignment of N–H of the amine group with the aromatic ring and a distinct biological activity against breast cancer and microbes (Titi et al., 2020).

Reactions and Derivatives

- Investigations into the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, including pyrazolo[3,4-d]-pyridazinone derivatives, have been conducted, illustrating the versatility of these compounds in chemical synthesis (Şener et al., 2002).

Antimicrobial Activity

- A study on pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid, showed promising antimicrobial activity against a variety of microorganisms (El-Mariah et al., 2006).

Pharmacological Potential

- New analogs of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, derived from similar structures, demonstrated potent anti-inflammatory and antioxidant activities, suggesting pharmacological relevance (Shankar et al., 2017).

Herbicidal Applications

- Substituted pyridazinone compounds, related to N-(1H-Pyrazol-4-yl)pyridazin-3-amine, were found to inhibit photosynthesis in plants, indicating potential as herbicides (Hilton et al., 1969).

Structural and Spectroscopic Analysis

- Structural variations, including ring-chain tautomerism and cis-trans isomerism, in 1H-pyrazolo[1,2-a]pyridazine derivatives have been explored, enhancing understanding of these compounds' properties (Sinkkonen et al., 2002).

Safety and Hazards

将来の方向性

The future directions for “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” and related compounds are likely to involve further exploration of their synthesis and potential biomedical applications . Given their close similarity to the purine bases adenine and guanine, these compounds may have significant potential in medicinal chemistry .

特性

IUPAC Name |

N-(1H-pyrazol-4-yl)pyridazin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c1-2-7(12-8-3-1)11-6-4-9-10-5-6;/h1-5H,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVUUXRWYCCJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NC2=CNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)

![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)

![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)